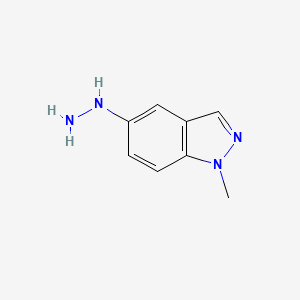

5-Hydrazinyl-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N4 |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

(1-methylindazol-5-yl)hydrazine |

InChI |

InChI=1S/C8H10N4/c1-12-8-3-2-7(11-9)4-6(8)5-10-12/h2-5,11H,9H2,1H3 |

InChI Key |

GKSSUGCMIRDDCD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NN)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydrazinyl 1 Methyl 1h Indazole and Its Derivatives

General Strategies for Indazole Core Construction

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged scaffold in medicinal chemistry. nitk.ac.inresearchgate.net Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Classical methods for indazole synthesis frequently involve the cyclization of appropriately substituted benzene derivatives with hydrazine (B178648) or its derivatives. These reactions are fundamental to forming the N-N bond and the pyrazole portion of the indazole system.

A foundational approach involves the condensation and cyclization of ortho-substituted aryl carbonyl compounds with hydrazine. For example, o-halobenzaldehydes or ketones can react with hydrazine under heating to yield 1H-indazoles. chemicalbook.com A practical route has been developed using o-fluorobenzaldehydes and their O-methyloximes with hydrazine, which effectively forms the indazole ring. acs.org Similarly, 2-hydroxybenzaldehydes or ketones can undergo condensation with hydrazine hydrochloride in ethanol (B145695) to afford functionalized 1H-indazoles. chemicalbook.com The very first synthesis, reported by Emil Fischer, involved the thermal cyclization of o-hydrazino cinnamic acid. caribjscitech.comresearchgate.net

Another key strategy is the reductive cyclization of precursors like o-nitrobenzylidene hydrazines. The intramolecular amination of 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines can be achieved using a base like potassium tert-butoxide (t-BuOK) to yield 1-aryl-1H-indazoles. chemicalbook.com

Modern synthetic organic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, and indazole synthesis is no exception. nitk.ac.in These methods often offer high efficiency, selectivity, and functional group tolerance. benthamdirect.com Palladium, copper, rhodium, and cobalt are among the most utilized metals for these transformations. researchgate.netnih.gov

These catalytic cycles frequently rely on processes such as C-H activation, annulation, and C-N bond formation. researchgate.net For instance, a palladium-catalyzed C(sp²)─H arylation can utilize the indazole core itself as a directing group. researchgate.net A combination of a palladium catalyst like Pd(OAc)₂ with a copper-based oxidant such as Cu(OAc)₂ has been shown to enable the construction of indazoles with various substituents. caribjscitech.comnih.gov

Copper catalysis is particularly widespread. One-pot, three-component reactions using a copper catalyst can synthesize 2-aryl-2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. caribjscitech.com CuO-catalyzed amination of N-alkyl or N-arylhydrazine with 2-haloaryl ketones, followed by intramolecular dehydration, provides a regioselective route to 1-substituted-1H-indazoles. acs.org

Table 1: Examples of Transition Metal Catalysts in Indazole Synthesis

| Catalyst System | Reaction Type | Precursors | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Cu(OAc)₂ | Oxidative Annulation | Pyrazoles and internal alkynes | caribjscitech.comnih.gov |

| CuI / TMEDA | Three-component condensation | 2-bromobenzaldehydes, primary amines, NaN₃ | caribjscitech.com |

| Rh(III) catalyst | C-H activation / Annulation | Azobenzenes and aldehydes | caribjscitech.comnih.gov |

| Co(III) catalyst | C-H bond functionalization / Cyclization | Azobenzenes and aldehydes | nih.gov |

| CuO nanoparticles | Amination / Dehydration | 2-haloaryl ketones and hydrazines | acs.org |

Acid and base catalysis plays a crucial role in specific steps of indazole synthesis, particularly in cyclization and rearrangement reactions.

Acid-catalyzed cyclodehydration is a common final step. When hydrazones are formed from 2-hydroxybenzaldehydes, acidic conditions are essential to facilitate the cyclization to the indazole product, likely proceeding through a keto-hydrazine tautomer. Trifluoroacetic acid (TFA) or even acetic acid can be used to induce the ring closure of intermediates formed from the reaction of 2-formylphenylboronic acids and hydrazine dicarboxylates. rsc.org

Base-catalyzed methods are also effective. As mentioned, potassium tert-butoxide promotes the intramolecular amination to form indazoles from nitro-substituted precursors. chemicalbook.com The use of bases like potassium carbonate (K₂CO₃) is also common in copper-catalyzed coupling reactions to facilitate the C-N bond formation. acs.org

In line with the principles of sustainable chemistry, several green methods for indazole synthesis have been developed. These approaches prioritize the use of non-toxic solvents, renewable catalysts, and energy-efficient conditions. benthamdirect.com

One notable example is the use of copper oxide (CuO) nanoparticles supported on activated carbon as a heterogeneous catalyst. This system, utilized in a green solvent like PEG-400, facilitates a one-pot, three-component synthesis of 2H-indazoles under ligand-free and base-free conditions. acs.orgnih.gov Another approach employs ammonium (B1175870) chloride, a mild and inexpensive catalyst, in ethanol for the synthesis of 1H-indazole derivatives. samipubco.com Even natural products have been harnessed; lemon peel powder has been reported as a green and efficient natural catalyst for indazole synthesis under ultrasonic irradiation, affording good yields in short reaction times. researchgate.net

Table 2: Green Chemistry Strategies for Indazole Synthesis

| Catalyst/Solvent System | Reaction Conditions | Key Advantage | Reference |

|---|---|---|---|

| CuO nanoparticles / PEG-400 | Ligand-free, one-pot | Recyclable catalyst, green solvent | acs.orgnih.gov |

| Ammonium Chloride / Ethanol | Grinding protocol | Mild, low-cost catalyst | samipubco.com |

| Lemon Peel Powder / Ethanol | Ultrasonic irradiation | Natural, renewable catalyst | researchgate.net |

Specific Synthetic Routes to 5-Hydrazinyl-1-methyl-1H-Indazole

The synthesis of the target molecule, this compound, requires the initial construction of a 1-methyl-1H-indazole ring that is functionalized at the C-5 position, followed by the conversion of this functional group into the desired hydrazinyl moiety.

Direct introduction of a hydrazinyl group onto the C-5 position of a pre-formed 1-methyl-1H-indazole is challenging. Therefore, a more common and practical approach involves the synthesis of a C-5 substituted precursor that can be readily converted to the hydrazinyl group.

A viable strategy begins with a 1-methyl-5-nitro-1H-indazole intermediate. The synthesis of 1-aryl-5-nitro-1H-indazoles has been documented, and similar principles can be applied for the 1-methyl analogue. nih.gov The nitro group is an excellent precursor for various nitrogen-containing functionalities. The synthetic sequence would typically be:

Nitration: Introduction of a nitro group at the C-5 position of 1-methyl-1H-indazole.

Reduction: The 5-nitro group is reduced to a 5-amino group (5-amino-1-methyl-1H-indazole). Standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or Fe/HCl are suitable for this transformation.

Diazotization and Reduction: The resulting 5-amino-1-methyl-1H-indazole is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in a strong acid like HCl at low temperatures (0-5 °C). This diazonium salt can then be reduced, for instance with stannous chloride (SnCl₂), to yield the final this compound.

An alternative pathway involves nucleophilic aromatic substitution (SNAr). This would start with a 1-methyl-1H-indazole bearing a good leaving group, such as a halogen (e.g., fluorine or chlorine), at the C-5 position. The synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles highlights the utility of halogenated precursors in indazole chemistry. organic-chemistry.org In this alternative route, a 5-halo-1-methyl-1H-indazole would be reacted directly with an excess of hydrazine hydrate (B1144303), which acts as the nucleophile to displace the halide and form the C-N bond, yielding this compound.

Table 3: Potential Precursors for the Synthesis of this compound

| Precursor at C-5 Position | Reagent for Conversion to Hydrazinyl Group | Reaction Type |

|---|

Regioselective N-Methylation at N-1

The N-alkylation of the indazole scaffold is a fundamental transformation that often presents a significant challenge in terms of regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two regioisomeric products upon alkylation. Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the 2H-tautomer. nih.govd-nb.infochemicalbook.com This inherent stability often favors the formation of the N-1 alkylated product under thermodynamic control. nih.govd-nb.info

Achieving high regioselectivity for N-1 methylation requires careful optimization of reaction conditions, including the choice of base, solvent, and electrophile. A promising system for selective N-1 alkylation involves the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govd-nb.info This protocol has been shown to provide excellent N-1 regioselectivity for a range of substituted indazoles. nih.gov The nature of the substituent on the indazole ring also plays a critical role in directing the alkylation. For instance, indazoles with electron-withdrawing groups or specific coordinating groups at the C-3 position can exhibit very high selectivity for the N-1 position. nih.govbeilstein-journals.org Studies have demonstrated that for C-3 substituted indazoles, including those with carboxymethyl, tert-butyl, and carboxamide groups, N-1 regioselectivity can exceed 99% using the NaH/THF system. nih.gov

Mechanistic studies suggest that under anhydrous conditions with NaH, the sodium cation may coordinate with the N-2 nitrogen and a nearby electron-rich atom in a C-3 substituent, sterically hindering the approach of the electrophile to N-2 and thereby favoring N-1 alkylation. beilstein-journals.org

Table 1: Conditions for Regioselective N-1 Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base / Solvent | Selectivity (N-1:N-2) | Reference |

|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH / THF | >99% N-1 | nih.gov |

| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH / THF | >99% N-1 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols (via Mitsunobu) | Cs₂CO₃ / Toluene | High N-1 selectivity | beilstein-journals.orgnih.gov |

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core indazole structure in an integrated fashion.

One-pot syntheses that combine several reaction steps without isolating intermediates represent a powerful approach. For instance, a general one-pot method for synthesizing 1-alkyl-1H-indazoles has been developed using the reaction of N,N-dialkylhydrazones with aryne intermediates. nih.govrsc.org This process involves an NCS-chlorination/aryne annulation sequence to furnish the 1-alkyl-1H-indazole core in high yields. nih.gov Another versatile one-pot approach involves the reaction of ortho-haloaryl ketones or aldehydes with arylhydrazines, followed by an intramolecular cyclization. mdpi.com This can be achieved through a domino process involving hydrazone formation, deprotonation, and subsequent nucleophilic aromatic substitution (SNAr) to close the indazole ring. mdpi.com

Table 2: Illustrative One-Pot Indazole Synthesis Strategy

| Starting Materials | Key Steps | Product Type | Reference |

|---|---|---|---|

| o-(Trimethylsilyl)aryl triflate, N,N-Dialkylhydrazone | Aryne generation, [3+2] Cycloaddition, Annulation | 1-Alkyl-1H-indazoles | nih.govrsc.org |

| o-Fluoroacetophenone, Arylhydrazine | Hydrazone formation, Intramolecular SNAr | 1-Aryl-3-methyl-1H-indazoles | mdpi.com |

Synthesis of Analogues and Derivatives of this compound

Functionalization of the Hydrazinyl Group

The hydrazinyl (-NHNH₂) moiety is a versatile functional group that serves as a key handle for further molecular elaboration. Its nucleophilic nature allows for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.

A primary reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form stable hydrazones. This reaction is a cornerstone in combinatorial chemistry for creating molecular diversity. Furthermore, the hydrazinyl group can react with various electrophiles to construct new heterocyclic rings. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole rings, while reaction with isothiocyanates yields thiosemicarbazides. nih.gov These thiosemicarbazide (B42300) intermediates can then undergo base-catalyzed intramolecular cyclization to afford 1,2,4-triazole (B32235) derivatives. nih.gov Another common transformation involves the reaction with carbon disulfide in a basic medium, which, after cyclization, can produce 1,3,4-oxadiazole-2-thiones or, with subsequent treatment with hydrazine, 4-amino-1,2,4-triazole-3-thiones. nih.gov

Table 3: Potential Functionalizations of the Hydrazinyl Group

| Reagent | Resulting Functional Group/Heterocycle |

|---|---|

| Aldehyde / Ketone | Hydrazone |

| Phenyl isothiocyanate | Phenylthiosemicarbazide |

| Phenyl isothiocyanate, then base | 1,2,4-Triazole-thione |

| Carbon disulfide, KOH, then acid | 1,3,4-Oxadiazole-thione |

Modifications on the Indazole Ring System (e.g., C-3, C-4, C-6, C-7 substitutions)

Introducing substituents at various positions on the indazole ring is crucial for tuning the molecule's properties. Strategies for C-H functionalization or for building the ring from pre-functionalized precursors are employed.

For substitutions on the benzene portion of the indazole, electrophilic aromatic substitution reactions can be used, although regioselectivity can be an issue. A more controlled method involves starting with a pre-substituted benzene derivative. For example, 5-nitro-1H-indazoles can be synthesized from 2-fluoro-5-nitro-substituted benzaldehydes or acetophenones. mdpi.com The nitro group can then serve as a handle for further transformations, such as reduction to an amino group.

Another powerful strategy involves the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism. For instance, fluorinated indazoles have been synthesized through the reaction of 5-pentafluorophenyl-1,2,4-oxadiazoles with hydrazine. researchgate.net In this process, nucleophilic aromatic substitution on the starting pentafluorophenyl ring allows for the introduction of a substituent that is ultimately located at the C-6 position of the resulting indazole. researchgate.net Directed ortho-metalation (DoM) followed by quenching with an electrophile is another potential, though less documented, route for specifically functionalizing positions adjacent to existing directing groups.

N-Substitution Strategies (beyond N-1 methylation if applicable)

While N-1 substitution is often the thermodynamically preferred outcome, achieving selective N-2 substitution is also of significant interest and can be accomplished by modifying reaction conditions or substrate structure. d-nb.info The regiochemical outcome of N-alkylation is a delicate balance of steric effects, electronic effects, and reaction conditions (solvent, base, temperature). nih.gov

Excellent N-2 regioselectivity has been observed when the indazole ring is substituted at the C-7 position with an electron-withdrawing group like -NO₂ or -CO₂Me. nih.govd-nb.info This directing effect is a key strategy for synthesizing N-2 alkylated indazoles. Furthermore, recent studies have developed highly regioselective protocols for N-2 alkylation of substrates like methyl 5-bromo-1H-indazole-3-carboxylate by employing specific reaction conditions, which can drive the reaction towards the kinetic N-2 product in high yield. beilstein-journals.orgnih.gov

Beyond alkylation, N-arylation of indazoles is another important transformation. Copper-catalyzed Ullmann-type cross-coupling reactions are commonly employed for this purpose. For example, N-phenyl and N-thiazolyl-1H-indazoles can be synthesized via copper-catalyzed intramolecular N-arylation of the corresponding ortho-chloroarylhydrazones. nih.govbeilstein-journals.org

Table 4: Comparison of Conditions Favoring N-1 vs. N-2 Alkylation

| Condition | Favors N-1 | Favors N-2 | Reference |

|---|---|---|---|

| Base/Solvent | NaH / THF | Varies, can be kinetically controlled | nih.govd-nb.info |

| Substituent Effect | C-3 coordinating groups | C-7 electron-withdrawing groups | nih.govd-nb.infobeilstein-journals.org |

| Control | Thermodynamic Product | Kinetic Product | nih.govd-nb.info |

Chemical Reactivity and Mechanistic Investigations of 5 Hydrazinyl 1 Methyl 1h Indazole

Reactivity Profiles of the Hydrazinyl Moiety

The hydrazinyl (-NHNH2) group attached to the C5 position of the indazole ring is a versatile functional group known for its nucleophilic character. This moiety is the primary site for a variety of chemical transformations.

Condensation Reactions with Carbonyl Compounds

The terminal nitrogen atom of the hydrazinyl group in 5-Hydrazinyl-1-methyl-1H-indazole possesses a lone pair of electrons, rendering it strongly nucleophilic. This characteristic allows it to readily undergo condensation reactions with a wide range of carbonyl compounds, including aldehydes and ketones, to form the corresponding hydrazones. This reaction is a cornerstone of hydrazine (B178648) chemistry.

The reaction mechanism typically initiates with the nucleophilic attack of the terminal amine of the hydrazinyl group on the electrophilic carbonyl carbon. This is followed by a dehydration step, often catalyzed by a small amount of acid, to yield the stable C=N double bond of the hydrazone. The general transformation can be represented as follows:

Reaction Scheme: 5-(1-methyl-1H-indazol-5-yl)hydrazine + R'C(=O)R'' → 1-methyl-5-(2-(R'R''-methylene)hydrazinyl)-1H-indazole + H₂O

The reactivity of the carbonyl compound is a key factor in these condensations. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon.

| Carbonyl Reactant | Product Type | General Reactivity |

| Aldehydes (R-CHO) | Aldehyde Hydrazones | High |

| Ketones (R-CO-R') | Ketone Hydrazones | Moderate to High |

| Esters (R-COOR') | Acylhydrazides (with further reaction) | Low (requires harsher conditions) |

This table provides a generalized reactivity profile for the condensation of hydrazines with various carbonyl compounds.

Cycloaddition Reactions

While the hydrazinyl moiety itself does not directly participate in cycloaddition reactions, its hydrazone derivatives are valuable precursors for such transformations. The hydrazones formed from the condensation of this compound with carbonyl compounds can act as 1,3-dipoles in [3+2] cycloaddition reactions. libretexts.org This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. libretexts.org

For instance, the reaction of an aldehyde with a hydrazine in the presence of a dipolarophile can lead to intra- and intermolecular [3+2] cycloadditions. acs.org The hydrazone can be deprotonated to form an azomethine imine, which is a 1,3-dipole. This dipole can then react with a suitable dipolarophile, such as an alkene or alkyne, to form a pyrazolidine (B1218672) or pyrazoline ring system, respectively. The stereospecificity of these reactions makes them particularly useful in synthetic organic chemistry. youtube.com

Oxidative Coupling Reactions

The hydrazinyl group can participate in oxidative coupling reactions, which can lead to the formation of azo compounds or other coupled products. While specific studies on the oxidative coupling of this compound are not prevalent in the available literature, the general reactivity of N-arylhydrazines suggests potential pathways. nih.gov

Oxidative conditions can lead to the formation of a diazene (B1210634) intermediate, which can then undergo further reactions. For example, palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids has been reported to yield olefin derivatives. rsc.org This suggests that the hydrazinyl group, after suitable derivatization, can be a handle for carbon-carbon bond formation. Furthermore, Rh(III)-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes and alkenes is a known transformation, indicating the potential for transition metal-catalyzed C-H activation and coupling reactions involving the N-H bonds of the hydrazinyl group or the C-H bonds of the indazole ring. nih.gov

Reactivity of the Indazole Core in this compound

The indazole ring is an aromatic heterocyclic system that can undergo substitution reactions. The presence of the methyl group at the N1 position and the hydrazinyl group at the C5 position significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Indazoles are known to undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution on the benzene (B151609) ring of the indazole is directed by the existing substituents. The hydrazinyl group is an activating, ortho-, para-directing group due to the lone pairs on the nitrogen atoms which can be delocalized into the aromatic ring. The methyl group on the pyrazole (B372694) ring also has a modest activating effect.

Considering the directing effects of the hydrazinyl group at C5, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions. The C7 position is also a potential site for substitution, though it may be sterically hindered by the adjacent pyrazole ring. The relative reactivity of these positions would depend on the specific electrophile and reaction conditions. For instance, in the nitration of toluene, the ortho and para products are favored over the meta product. libretexts.org A similar directing effect would be expected from the hydrazinyl group in this compound.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Expected Reactivity | Rationale |

| C4 | High | ortho to the activating hydrazinyl group. |

| C6 | High | ortho to the activating hydrazinyl group. |

| C7 | Moderate | meta to the hydrazinyl group, but adjacent to the pyrazole ring. |

| C3 | Low | Part of the pyrazole ring, generally less reactive towards electrophilic attack. |

This table outlines the predicted regioselectivity for electrophilic attack on the indazole ring of this compound based on general principles of aromatic substitution.

Nucleophilic Substitution Pathways

Direct nucleophilic substitution of hydrogen on the indazole ring is generally difficult and requires strong activation by electron-withdrawing groups. However, if a leaving group, such as a halogen, is present on the ring, nucleophilic aromatic substitution (SNA) can occur. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the reaction of a substituted arylhydrazine with a 2-fluoro-5-nitro-substituted benzaldehyde (B42025) or acetophenone, where the fluorine acts as a leaving group in an intramolecular SNAr reaction. mdpi.comresearchgate.net

In the context of this compound itself, the hydrazinyl group is not a typical leaving group for nucleophilic substitution. However, it is conceivable that the hydrazinyl group could be chemically modified into a better leaving group, such as a diazonium salt. Diazonium salts are excellent leaving groups and would readily undergo substitution by a wide range of nucleophiles. This would provide a synthetic route to a variety of 5-substituted-1-methyl-1H-indazoles.

Site-Selective Functionalization Studies

The functionalization of this compound can be selectively directed towards either the hydrazinyl group or the indazole nucleus, depending on the chosen reagents and reaction conditions.

Functionalization of the Hydrazinyl Group:

The hydrazinyl moiety is a potent nucleophile due to the alpha-effect and serves as a versatile handle for derivatization. mdpi.com Its reactions typically involve the terminal nitrogen atom (-NH2).

Acylation: The hydrazinyl group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding hydrazides. This reaction is generally high-yielding and proceeds under mild conditions.

Condensation with Carbonyls: Reaction with aldehydes and ketones leads to the formation of stable hydrazones. This condensation is a cornerstone of heterocyclic synthesis and is often used to build more complex molecular architectures.

Sulfonylation: Aryl N-aminosulfonamides can be synthesized through reactions with sulfonyl chlorides or via multi-component reactions involving sulfur dioxide and an aryl electrophile. alnoor.edu.iq

Cyclization Reactions: The bifunctional nature of the hydrazinyl group makes it an excellent precursor for the synthesis of various fused and non-fused heterocyclic systems, such as pyrazoles, triazoles, and tetrazines, upon reaction with appropriate dielectrophiles. rsc.orgchim.it

Functionalization of the Indazole Ring:

The indazole ring system is aromatic and undergoes electrophilic substitution. The regiochemical outcome is governed by the directing effects of the existing substituents: the N1-methyl group and the C5-hydrazinyl group. The hydrazinyl group is a strongly activating, ortho-, para-directing group. The fused N-methylated pyrazole ring deactivates the benzene moiety towards electrophilic attack compared to aniline (B41778) but directs substitution to specific positions. The most probable sites for electrophilic attack are the C4 and C6 positions, which are ortho to the powerful hydrazinyl activating group. The C7 position is sterically hindered and generally less reactive. chemicalbook.comlibretexts.org

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to introduce a halogen atom primarily at the C4 or C6 positions.

Nitration and Sulfonation: Under carefully controlled conditions, nitration (using HNO₃/H₂SO₄) or sulfonation can be achieved, with the electrophile being directed to the C4 and C6 positions. Strong acidic conditions may lead to protonation of the hydrazinyl group, altering its directing effect.

Table 1: Predicted Site-Selectivity in Functionalization of this compound

| Reaction Type | Reagent Example | Primary Reactive Site(s) | Expected Product Type |

| Acylation | Acetyl Chloride | Hydrazinyl Group (-NH₂) | N'-(1-methyl-1H-indazol-5-yl)acetohydrazide |

| Hydrazone Formation | Benzaldehyde | Hydrazinyl Group (-NH₂) | (E)-1-((1-methyl-1H-indazol-5-yl)imino)benzaldehyde |

| Halogenation | N-Bromosuccinimide (NBS) | Indazole Ring (C4, C6) | 4-Bromo-5-hydrazinyl-1-methyl-1H-indazole |

| Nitration | Nitric Acid / Sulfuric Acid | Indazole Ring (C4, C6) | 1-methyl-4-nitro-5-hydrazinyl-1H-indazole |

| C-H Arylation | Aryl Halide (Pd-catalyzed) | Indazole Ring (C4) | 4-Aryl-5-hydrazinyl-1-methyl-1H-indazole |

Transition-Metal-Catalyzed Cross-Coupling Reactions:

Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an efficient route to complex molecules. rsc.orgresearchgate.net Transition-metal catalysis, particularly with palladium or rhodium, can enable the site-selective arylation, alkylation, or alkenylation of the indazole core. nih.govresearchgate.net The hydrazinyl group can act as a directing group, facilitating C-H activation at the adjacent C4 position. researchgate.net Alternatively, the hydrazinyl group can be converted to a halide or triflate, which then serves as a handle for classical cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions. thieme-connect.com

Mechanistic Elucidation of Key Reactions Involving this compound

Understanding the reaction mechanisms is crucial for controlling selectivity and optimizing reaction conditions.

Mechanism of Electrophilic Aromatic Substitution:

The functionalization of the indazole ring via electrophilic aromatic substitution proceeds through a well-established two-step mechanism involving an arenium ion (sigma complex) intermediate.

Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic Attack and Formation of the Arenium Ion: The π-system of the electron-rich indazole ring attacks the electrophile. Attack at the C4 position results in a resonance-stabilized arenium ion. The positive charge can be delocalized onto the hydrazinyl nitrogen and across the aromatic system. The stability of this intermediate is a key factor in determining the reaction's regioselectivity. The activating, electron-donating nature of the hydrazinyl group stabilizes the transition state leading to ortho (C4, C6) substitution. libretexts.org

Deprotonation and Aromatization: A base (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.

Mechanism of Hydrazone Formation:

The condensation of the hydrazinyl group with a carbonyl compound typically occurs under acidic catalysis and is a reversible process.

Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: The terminal nitrogen of the hydrazinyl group acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen lone pairs, converting the hydroxyl group into a good leaving group (-OH₂⁺).

Dehydration: The lone pair on the adjacent nitrogen helps to expel the water molecule, forming a C=N double bond and yielding a protonated hydrazone.

Deprotonation: A base removes the final proton from the nitrogen, yielding the neutral hydrazone product and regenerating the acid catalyst.

Mechanism of Transition-Metal-Catalyzed C-H Functionalization:

A plausible mechanism for the direct C4-arylation of this compound, directed by the hydrazinyl group and catalyzed by a rhodium complex, can be proposed. nih.govacs.org

Coordination: The hydrazine nitrogen coordinates to the Rh(III) catalyst.

C-H Activation/Cyclometalation: The catalyst facilitates the cleavage of the C4-H bond through an intramolecular process, forming a five-membered rhodacycle intermediate. This step determines the site selectivity.

Migratory Insertion: The coupling partner (e.g., an alkyne or alkene) coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

Reductive Elimination/Aromatization: The final step involves reductive elimination of the Rh(I) species, which is then re-oxidized to Rh(III) to complete the catalytic cycle, while the organic fragment rearomatizes to form the C4-functionalized indazole product. acs.org

Theoretical and Computational Studies on 5 Hydrazinyl 1 Methyl 1h Indazole

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For 5-Hydrazinyl-1-methyl-1H-indazole, computational methods like Density Functional Theory (DFT) can provide deep insights into its electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly instructive.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. In this compound, the HOMO is expected to be localized primarily on the hydrazinyl group and the pyrazole (B372694) part of the indazole ring, owing to the presence of lone pairs on the nitrogen atoms. The LUMO, conversely, is likely distributed over the aromatic benzene (B151609) ring and the N=N bond of a potential tautomeric form. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the hydrazinyl group and the pyrazole ring, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydrazinyl group and the methyl group, highlighting their electrophilic nature.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | High | Indicates good electron-donating ability |

| LUMO Energy | Low | Indicates good electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

| MEP Negative Regions | Around hydrazinyl and pyrazole nitrogens | Sites for electrophilic attack and hydrogen bonding |

Tautomerism and Conformational Preferences

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like this compound. The presence of the hydrazinyl group introduces the possibility of several tautomeric forms.

Gas-Phase Tautomeric Equilibrium Analysis

In the gas phase, the relative stability of tautomers is governed by their intrinsic electronic energies. For indazole derivatives, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. rsc.org This preference is attributed to the aromatic sextet in the benzene ring being more favorably delocalized in the 1H-form. In the case of this compound, the primary tautomeric equilibrium to consider would be between the hydrazinyl form and a potential azo-hydrazone form.

Quantum chemical calculations, such as those employing the B3LYP functional with a suitable basis set, can be used to predict the relative energies of these tautomers. It is anticipated that the 1H-indazole form with the hydrazinyl substituent would be the most stable tautomer in the gas phase.

Solvent Effects on Tautomer Stability

The surrounding solvent can significantly influence tautomeric equilibria. Polar solvents tend to stabilize more polar tautomers. The polarizable continuum model (PCM) is a common computational method to account for solvent effects. For this compound, polar protic solvents like water or methanol (B129727) could potentially stabilize tautomers with greater charge separation or those capable of forming strong hydrogen bonds with the solvent. Computational studies on related systems have shown that while the relative stability order of tautomers often remains the same as in the gas phase, the energy differences between them can be altered. nih.gov

Energy Landscape of Conformational Isomers

The hydrazinyl group in this compound can rotate around the C-N bond, leading to different conformational isomers. The energy landscape of these conformers can be explored using computational methods by systematically rotating the dihedral angle of the hydrazinyl group and calculating the corresponding energy. This analysis helps to identify the most stable conformer(s) and the energy barriers for interconversion. The preferred conformation will likely be one that minimizes steric hindrance and maximizes favorable electronic interactions, such as intramolecular hydrogen bonding if possible.

Reaction Mechanism Calculations using Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these methods can be applied to study various potential reactions, such as its synthesis or its participation in further chemical transformations.

For instance, the synthesis of 1-alkyl-1H-indazoles has been investigated computationally, revealing the involvement of aryne intermediates in [3+2] cycloaddition reactions. nih.gov Similarly, the mechanism of the reaction of indazoles with formaldehyde (B43269) has been studied, identifying the key transition states and intermediates. nih.gov By analogy, computational studies could be designed to investigate the reaction pathways for the synthesis of this compound, for example, via nucleophilic aromatic substitution on a suitable precursor. Such calculations would involve locating the transition state structures and calculating the activation energies, providing valuable information for optimizing reaction conditions.

Computational Prediction of Molecular Interactions and Binding Modes

Given the prevalence of indazole derivatives in medicinal chemistry, understanding how this compound might interact with biological macromolecules is of great interest. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein.

Docking studies could be performed to investigate the potential binding of this compound to various enzyme active sites or receptor binding pockets. These studies would predict the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, the hydrazinyl group could act as both a hydrogen bond donor and acceptor, while the indazole ring could participate in hydrophobic and aromatic interactions. Such computational predictions can guide the design of more potent and selective inhibitors for specific biological targets.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indazole |

| 1H-Indazole |

| 2H-Indazole |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific, in-depth QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on research on analogous indazole structures. These studies provide a framework for predicting the activity of new derivatives and for guiding the synthesis of more potent and selective compounds.

The general methodology of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. For this compound, this would involve synthesizing and testing a range of derivatives with modifications at various positions.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Research on various indazole-containing derivatives has demonstrated the utility of QSAR in understanding their biological activities, which range from anticancer to anti-inflammatory effects. researchgate.netnih.gov For instance, QSAR models have been successfully developed for indomethacin (B1671933) derivatives, which, like this compound, feature a heterocyclic core. nih.gov These studies often reveal that a combination of electronic descriptors (such as HOMO and LUMO energies), steric parameters (like molar refractivity), and hydrophobicity indicators (such as logP) are crucial for modeling the activity. nih.gov

A hypothetical QSAR study on a series of this compound derivatives might explore how substitutions on the hydrazinyl group or the indazole ring affect a particular biological endpoint, for example, inhibitory activity against a specific kinase. The resulting QSAR model could take a form similar to the following generalized equation:

pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

Where pIC50 represents the biological activity, and the coefficients c indicate the contribution of each molecular descriptor to the activity.

The insights gained from such a model would be invaluable for the rational design of new this compound analogs with enhanced therapeutic potential.

Detailed Research Findings

Studies on other substituted indazoles have frequently identified the following descriptors as being significant:

Electronic Properties: The distribution of electron density within the indazole ring system is critical for its interaction with biological targets. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment and atomic charges, are often correlated with activity. For instance, in a series of anticancer indazole derivatives, electronic parameters were found to be key determinants of their efficacy. researchgate.net

Hydrophobicity: The lipophilicity of the molecule, often quantified by the partition coefficient (log P), plays a crucial role in its ability to cross cell membranes and reach its target. Modifications to the this compound scaffold that alter its hydrophobicity would be expected to significantly impact its biological activity.

Steric Factors: The size and shape of the molecule, represented by descriptors such as molar volume, molar refractivity, and specific steric parameters (e.g., Taft or Sterimol parameters), are important for ensuring a proper fit within the binding site of a receptor or enzyme.

Topological Indices: These descriptors encode information about the connectivity of atoms within the molecule and have been shown to be useful in QSAR studies of various heterocyclic compounds. nih.gov

The following interactive table presents hypothetical data for a series of this compound derivatives, illustrating the kind of information that would be used in a QSAR study.

| Compound | Substitution (R) | pIC50 | LogP | Molar Refractivity (MR) | HOMO (eV) |

| 1 | -H | 5.2 | 1.8 | 55.2 | -6.1 |

| 2 | -CH3 | 5.5 | 2.2 | 60.0 | -6.0 |

| 3 | -Cl | 5.8 | 2.5 | 60.5 | -6.3 |

| 4 | -OCH3 | 5.4 | 1.9 | 59.8 | -5.9 |

| 5 | -NO2 | 6.1 | 1.7 | 58.1 | -6.8 |

From this hypothetical data, a QSAR model could be developed to quantify the relationship between the physicochemical properties of the substituents and the observed biological activity. For example, a preliminary analysis might suggest that electron-withdrawing groups at the R position and a moderate level of hydrophobicity are favorable for activity.

Molecular Interaction and Target Engagement Studies Methodological Focus

In Vitro Screening Methodologies for Molecular Interactions

Initial characterization of a compound's biological activity often begins with in vitro screening to identify and quantify its interactions with specific molecular targets.

Ligand binding assays are fundamental in determining the affinity of a compound for a specific receptor or protein. These assays measure the interaction between a ligand (the compound of interest) and its binding partner. For indazole derivatives, several high-throughput and sensitive methods are utilized.

Radioligand Binding Assays: This classic technique involves the use of a radioactively labeled ligand that has a known affinity for the target receptor. Unlabeled compounds, such as indazole derivatives, are then introduced to compete for binding. The effectiveness of the test compound is measured by its ability to displace the radioligand. For instance, in the screening of tetrahydroindazole-based compounds against sigma receptors, binding was assessed by the displacement of radiolabeled ligands like [³H]-Pentazocine and [³H]-DTG. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technology that provides real-time data on the kinetics of molecular interactions. nih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing the compound of interest is then flowed over the chip, and changes in the refractive index at the surface, which correlate with mass changes from binding, are measured. illinois.edu This technique was effectively used to determine the receptor affinity constants for a series of indazole-based synthetic cannabinoids, demonstrating that indazole structures could exhibit strong affinity for the CB1 receptor. nih.gov The method allows for the determination of both the association (on-rate) and dissociation (off-rate) constants, providing a detailed kinetic profile of the binding event. nih.govuu.nlyoutube.com

Fluorescence Polarization (FP): FP assays are homogeneous, solution-based assays ideal for high-throughput screening. nih.govresearchgate.net The principle relies on the change in the rotational speed of a fluorescently labeled molecule (a tracer or probe) upon binding to a larger protein. acs.org When the small fluorescent tracer is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light. When bound to a larger protein, its rotation slows, and the emitted light remains more polarized. acs.org A test compound competes with the fluorescent tracer for binding to the target protein. A successful competitor displaces the tracer, causing a decrease in the measured fluorescence polarization. rsc.orgnih.gov This method has been widely applied to study a diverse range of biological targets, including kinases and protein-protein interactions. nih.govnih.gov

| Assay Type | Principle | Information Obtained | Example Application for Indazole Analogs |

| Radioligand Binding | Competitive displacement of a radiolabeled ligand from a target receptor. | Binding affinity (Ki, IC50). | Screening of tetrahydroindazoles for sigma-1 and sigma-2 receptor affinity. nih.gov |

| Surface Plasmon Resonance (SPR) | Label-free detection of mass changes on a sensor surface upon binding. | Binding kinetics (ka, kd), affinity (KD). illinois.edu | Assessing CB1 receptor affinity for indazole-based synthetic cannabinoids. nih.gov |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent probe upon binding. | Binding affinity (IC50, Kd). nih.gov | High-throughput screening for inhibitors of protein-protein or protein-ligand interactions. nih.gov |

Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect on intact cells. These assays are crucial for understanding the downstream consequences of molecular interactions without necessarily detailing specific activity results at this stage.

Methodologies often involve treating cultured human cancer cell lines with the test compounds and measuring the cellular response. For example, various indazole derivatives have been evaluated for their antiproliferative effects using a panel of cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). nih.gov

A common technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry. A reduction in formazan production indicates a decrease in cell viability or proliferation. This method has been used to screen 1H-indazole-3-amine derivatives for anticancer potential. youtube.comnih.gov Similarly, the National Cancer Institute (NCI US) protocol for screening against a panel of nine different cancer cell lines has been employed for 1-methyl-1H-indazole analogs. nih.gov

Enzymatic Activity Modulation Methodologies

Many indazole derivatives are designed as enzyme inhibitors. Assays that directly measure the modulation of enzyme activity are therefore critical. These assays typically monitor the consumption of a substrate or the formation of a product.

For instance, in the evaluation of 2H-indazoles and 1H-indazolones as potential inhibitors of Myeloperoxidase (MPO), two distinct assays were utilized. nih.gov The taurine-chloramine assay measures the enzymatic production of hypochlorous acid by MPO. The MPO-mediated H₂O₂ consumption assay uses a specific electrode to provide real-time measurements of hydrogen peroxide concentration, the substrate for MPO. nih.gov

Furthermore, numerous indazole derivatives have been evaluated as kinase inhibitors. nih.gov Enzymatic assays for kinases like ERK1/2, FGFR1, and IDO1 typically involve incubating the enzyme with its substrate (often a peptide) and a phosphate (B84403) donor (like ATP). The inhibitory effect of a compound is determined by quantifying the extent of substrate phosphorylation or ATP consumption. rsc.org

| Enzyme Target | Assay Methodology | Parameter Measured | Reference Compound Class |

| Myeloperoxidase (MPO) | Taurine-chloramine assay | Production of hypochlorous acid | 2H-indazoles, 1H-indazolones nih.gov |

| Myeloperoxidase (MPO) | H₂O₂ consumption assay | Real-time hydrogen peroxide concentration | 2H-indazoles, 1H-indazolones nih.gov |

| Kinases (e.g., ERK, FGFR) | Kinase activity assay | Substrate phosphorylation or ATP consumption | 1H-indazole derivatives rsc.org |

| Indoleamine 2,3-dioxygenase (IDO1) | IDO1 inhibition assay | Enzyme inhibition efficiency | 1H-indazole derivatives rsc.org |

Structural Biology Approaches for Ligand-Target Complex Analysis

To understand how a compound binds to its target at an atomic level, structural biology techniques are indispensable. These methods provide a three-dimensional view of the protein-ligand complex, guiding further optimization of the compound.

Co-crystallization is a powerful technique where the target protein is crystallized in the presence of the ligand, with the goal of obtaining a crystal of the protein-ligand complex. This approach is instrumental in structure-aided drug design. nih.gov

Successful co-crystallization strategies often involve:

Protein Purity and Stability: Ensuring the target protein is at least 95% pure and stable in a suitable buffer. nih.gov

Ligand Incubation: Mixing the purified protein with the ligand at an appropriate molar ratio (e.g., equimolar or with a slight excess of the ligand) and incubating the mixture to allow the complex to form before setting up crystallization trials. nih.gov

Screening Conditions: Testing a wide array of crystallization conditions (precipitants, pH, temperature) to find the one that favors the growth of a well-diffracting complex crystal. nih.gov

Seeding: Using microcrystals from a previous experiment (a "seed stock") to promote crystal growth in new drops, which can bypass the difficult nucleation phase. nih.govdomainex.co.uk

For example, the crystal structures of three different indazole-paroxetine hybrid compounds were determined in complex with the G protein-coupled receptor kinase 2 (GRK2) in complex with Gβγ, revealing how the indazole "warhead" interacts with the kinase hinge region. researchgate.net Such insights are crucial for explaining selectivity and potency.

Cryogenic electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes, even those that are difficult to crystallize. In a cryo-EM experiment, the sample is flash-frozen in a thin layer of vitreous ice, and its structure is reconstructed from thousands of two-dimensional images taken with an electron microscope.

This technique was used to study the homodimeric respiratory complex III (CIII₂) from Candida albicans. A study involving the indazole derivative Inz-5 revealed how its binding to the complex alters the equilibrium of the Rieske head domain positions, providing dynamic conformational insights into its inhibitory mechanism. nih.gov This demonstrates the power of cryo-EM not just in static structure determination but also in capturing different functional states of a protein-ligand complex.

Structure-Activity Relationship (SAR) Investigation Methodologies for 5-Hydrazinyl-1-methyl-1H-indazole and its Analogs

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the indazole class of compounds, including derivatives of this compound, a variety of methodological approaches are employed to design more potent and selective therapeutic agents. These investigations systematically alter the molecular structure and assess the resulting impact on the compound's interaction with its biological target.

A primary methodology in the SAR investigation of indazole analogs is systematic structural modification . This involves the synthesis of a series of related compounds where specific parts of the molecule are altered in a controlled manner. For the indazole scaffold, common points of modification include the N-1 and C-3, C-5, and C-6 positions of the indazole ring. For instance, in the development of 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase1/2 (ERK1/2), researchers synthesized a series of compounds to probe the effects of different substituents. nih.govnih.gov This systematic approach allows for the identification of key functional groups and structural features that are essential for biological activity.

Bioisosteric replacement is another critical strategy used in the SAR studies of indazole derivatives. spirochem.com This technique involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of enhancing potency, improving pharmacokinetic properties, or reducing toxicity. spirochem.com For example, in the development of neuroprotective agents, a 1,2,4-oxadiazole (B8745197) ring was introduced as a bioisostere in 5-substituted-1H-indazoles, which resulted in a potent and selective human monoamine oxidase B (MAO-B) inhibitor. nih.gov This suggests that for a compound like this compound, the hydrazinyl group at the C-5 position could be a key point for bioisosteric replacement to modulate activity.

Computational and structure-based design methodologies are increasingly integral to modern SAR investigations. biotech-asia.org Molecular docking studies, for example, are used to predict the binding orientation of indazole derivatives within the active site of a target protein. biotech-asia.orgrsc.orgnih.govtandfonline.com This computational insight helps to rationalize observed SAR data and guide the design of new analogs with improved binding affinity. biotech-asia.org In one study, docking simulations of 1H-indazole derivatives into the active site of the epidermal growth factor receptor (EGFR) kinase helped to explain the potent inhibitory activity of certain compounds. nih.gov These computational models can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for target engagement. nih.gov

Hybridization is a drug design strategy that combines structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. Following a hybridization strategy, a series of 5-substituted-1H-indazoles were designed and evaluated as inhibitors of human monoamine oxidase (hMAO) A and B. nih.gov This approach can lead to the discovery of compounds with dual or multiple biological activities.

The findings from these SAR investigations are often summarized in data tables that correlate structural modifications with changes in biological activity, typically measured as the half-maximal inhibitory concentration (IC₅₀).

Table 1: SAR of 1-N-Substituted YC-1 Analogs nih.gov

| Compound | Substitution at Benzene (B151609) Ring | IC₅₀ (μM) |

| 26a | ortho-fluoro | 4.9 |

| 26e | ortho-cyano | 8.7 |

| 26b | meta-fluoro | 10 |

| 26c | para-fluoro | 19 |

| 26f | para-cyano | 26 |

The data in Table 1, from a study on YC-1 analogs, demonstrates that substitution at the ortho position of the benzene ring at the 1-N position of the indazole core leads to better inhibitory activity compared to meta or para substitutions. nih.gov

Table 2: SAR of Pyrazolopyridinyl Pyrimidine (B1678525) Derivatives nih.gov

| Compound | Core Structure | IC₅₀ (μM) |

| 27b | Pyrazolopyridinyl pyrimidine | 1.7 |

| 27c | Pyrazolopyridine derivative | 6.9 |

| 27d | Pyrazolopyridine derivative | 9.8 |

| 27f | Heterocycle with more nitrogen atoms | 9.4 |

| 27e | Pyrazolopyridine derivative | 20.4 |

Table 2 illustrates that among different core structures, the pyrazolopyridinyl pyrimidine core exhibited the most potent inhibitory activity. nih.gov

Through the iterative application of these methodologies, researchers can build a comprehensive understanding of the SAR for a given class of compounds, leading to the rational design of new and improved therapeutic agents based on the indazole scaffold.

Analytical and Spectroscopic Characterization of 5 Hydrazinyl 1 Methyl 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of an organic molecule by analyzing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of protons in a molecule. For 5-Hydrazinyl-1-methyl-1H-indazole, the spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the hydrazinyl group.

The indazole ring protons (H-3, H-4, H-6, and H-7) will appear in the aromatic region (typically δ 6.5-8.5 ppm). Based on data from 1-methyl-1H-indazol-5-amine and other 5-substituted indazoles, the electron-donating hydrazinyl group at C-5 is expected to shield the protons on the benzene (B151609) ring, shifting them upfield compared to unsubstituted 1-methyl-indazole. uq.edu.auchemicalbook.com The proton at C-3 is typically the most deshielded proton on the pyrazole (B372694) ring. The N-methyl group will appear as a sharp singlet, likely around δ 3.8-4.1 ppm. The hydrazinyl protons (-NHNH₂) are exchangeable and their chemical shift and appearance can vary depending on the solvent, concentration, and temperature. They are expected as two separate broad signals, one for the NH and one for the NH₂.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.8 | s | - |

| H-4 | ~7.3 | d | ~8.8 |

| H-6 | ~6.9 | dd | ~8.8, ~2.0 |

| H-7 | ~7.4 | d | ~2.0 |

| N1-CH₃ | ~4.0 | s | - |

| -NH- | Variable (broad) | s | - |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. The spectrum of this compound would show eight distinct signals corresponding to each unique carbon atom. The chemical shifts are influenced by the electronic environment. Data from 1-methyl-indazole provides a baseline for the indazole core carbons. spectrabase.com The hydrazinyl group at C-5 will cause a significant upfield shift for C-5 and influence the shifts of the adjacent C-4 and C-6 carbons.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~133 |

| C-3a | ~122 |

| C-4 | ~115 |

| C-5 | ~145 |

| C-6 | ~110 |

| C-7 | ~120 |

| C-7a | ~139 |

¹⁵N NMR for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) is a valuable technique for directly probing the chemical environment of nitrogen atoms. researchgate.net Given the five nitrogen atoms in this compound, a ¹⁵N NMR spectrum would be highly informative. The chemical shifts of the indazole ring nitrogens (N-1 and N-2) are characteristic of pyrazole-like systems. acs.orgnih.gov The N-1 nitrogen, being alkylated, will have a different chemical shift from the sp²-hybridized N-2. The hydrazinyl nitrogens will have shifts characteristic of hydrazine (B178648) derivatives. researchgate.netacs.org Studies on hydrazine and its metabolites show that the chemical shifts are sensitive to substitution and oxidation state. nih.govspectrabase.com

Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-1 | ~ -160 to -180 |

| N-2 | ~ -80 to -100 |

| Ar-N H-NH₂ | ~ -290 to -310 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons H-4/H-6 (meta-coupling, if any) and H-6/H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (H-3, H-4, H-6, H-7, and the methyl protons) to its corresponding carbon signal (C-3, C-4, C-6, C-7, and the methyl carbon).

The N-methyl protons (N1-CH₃) to C-3 and C-7a.

H-3 to C-3a and C-7a.

H-4 to C-3a, C-5, and C-6.

H-6 to C-4, C-5, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected correlation would be between the N-methyl protons and the H-7 proton, confirming the 1-substitution pattern of the indazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. The molecular formula for this compound is C₈H₁₀N₄, with a calculated molecular weight of 162.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 162. The fragmentation pattern would likely involve:

Loss of a hydrogen radical to give [M-1]⁺.

Cleavage of the N-N bond in the hydrazinyl group, leading to the loss of NH₂ (•NH₂) to form a fragment at m/z 146. This fragment corresponds to the stable 1-methyl-1H-indazol-5-amine cation radical. nih.govnist.gov

Loss of diazomethane (B1218177) (CH₂N₂) from the indazole ring, a common fragmentation pathway for N-methylindazoles.

Loss of a nitrogen molecule (N₂) from the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. nist.gov For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A supplier of the related compound 1-methyl-1H-indazol-5-amine confirms that its IR spectrum is consistent with the structure. fishersci.fithermofisher.com

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H stretching (asymmetric and symmetric) | Hydrazinyl (-NH₂) and (-NH-) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methyl (-CH₃) |

| 1620-1580 | C=C and C=N stretching | Indazole ring |

| 1600-1550 | N-H bending (scissoring) | Hydrazinyl (-NH₂) |

| 1520-1480 | Aromatic ring stretching | Benzene ring portion |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For indazole derivatives, single-crystal X-ray diffraction (SCXRD) is instrumental in confirming the substitution pattern on the bicyclic ring system and understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.comresearchgate.net

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.govacs.org Although a crystal structure for this compound itself is not publicly available, analysis of closely related 1-methyl-1H-indazole derivatives provides significant insight into the expected solid-state conformation. For instance, the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide reveals a nearly planar indazole system. researchgate.net The planarity of the core ring system is a common feature among indazole derivatives. researchgate.netmdpi.com

Below is a table summarizing representative crystallographic data for various indazole derivatives, illustrating the type of information obtained from X-ray analysis.

| Parameter | 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol mdpi.com | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide researchgate.net |

| Formula | C₁₇H₁₃N₃O | C₁₁H₁₀N₂O₃ | C₁₅H₁₄ClN₃O₃S |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/n |

| a (Å) | 11.7934 | 9.5408 | 7.9252 |

| b (Å) | 14.3002 | 9.5827 | 10.999 |

| c (Å) | 8.4444 | 11.580 | 18.232 |

| β (°) ** | 106.243 | 105.838 | 95.83 |

| Volume (ų) ** | 1367.3 | 1018.5 | 1576.1 |

This table presents data from related structures to illustrate the outputs of X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically associated with π → π* and n → π* transitions.

The indazole ring system, being aromatic, gives rise to characteristic π → π* transitions. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the ring. The hydrazinyl group (-NHNH₂) is an auxochrome, a group that, when attached to a chromophore (the light-absorbing part of the molecule), can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and potentially increase the absorption intensity. tanta.edu.eg

Studies on 1-methylindazole (B79620) show characteristic UV absorption spectra. researchgate.net The electronic spectrum is sensitive to the molecular structure and the solvent environment. Changes in solvent polarity can lead to shifts in the λmax, providing information about the nature of the electronic transition. tanta.edu.eg For instance, π → π* transitions often exhibit a red shift in more polar solvents, while n → π* transitions may show a blue shift. tanta.edu.eg

The UV-Vis spectrum serves as a useful tool for preliminary structural confirmation and for quantitative analysis based on the Beer-Lambert law, which relates absorbance to concentration.

| Compound | λmax (nm) | Solvent | Transition Type | Reference |

| 1-methylindazole | ~254, ~295 | Acetonitrile (B52724) | π → π | researchgate.net |

| Nitro-1H-indazoles | 190-440 | Acetonitrile/Water | π → π | nih.govacs.org |

This table includes data for the parent 1-methylindazole and related nitro-derivatives to provide insight into the electronic transitions of the indazole core.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique essential for separating, identifying, and quantifying components in a mixture. In the context of research involving this compound, HPLC is the method of choice for determining the purity of synthesized batches and for quantifying the compound in various sample matrices. researchgate.net

A typical HPLC system for the analysis of indazole derivatives employs a reversed-phase (RP) column, such as a C8 or C18, where the stationary phase is nonpolar. ptfarm.plmdpi.com The mobile phase is a mixture of a polar solvent, often water or a buffer, and an organic modifier like acetonitrile or methanol (B129727). ptfarm.plmdpi.com By running a gradient, where the proportion of the organic modifier is increased over time, compounds with varying polarities can be effectively separated. nih.govacs.org

Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum. mdpi.compensoft.net The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter for identification under specific chromatographic conditions. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification when calibrated with standards of known concentration. pensoft.net The development and validation of an HPLC method ensure its accuracy, precision, linearity, and robustness for reliable analysis. nih.govresearchgate.net

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C8 or C18 ptfarm.plmdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with acid modifier (e.g., formic acid) nih.govacs.orgmdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min mdpi.comresearchgate.net |

| Detection | UV, at a λmax of the compound (e.g., 237 nm, 254 nm, 280 nm) researchgate.netptfarm.plresearchgate.net |

| Injection Volume | 10 - 50 µL researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 37 °C) pensoft.net |

This table summarizes typical parameters for the HPLC analysis of indazole and related heterocyclic compounds based on published methods.

Applications of 5 Hydrazinyl 1 Methyl 1h Indazole As a Synthetic Building Block

Precursor in the Synthesis of Fused Polycyclic Systems (e.g., Pyrazolo[3,4-d]pyridazine)

One of the primary applications of 5-hydrazinyl-1-methyl-1H-indazole is as a precursor for the synthesis of fused polycyclic systems, particularly pyrazolo[3,4-d]pyridazines. The hydrazinyl group is highly reactive and readily undergoes cyclization reactions with suitable reagents to form an additional heterocyclic ring fused to the indazole core.

For instance, the reaction of a hydrazinyl-substituted pyrazole (B372694) with various reagents can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. In one synthetic route, a pyrazole derivative was treated with acetic anhydride (B1165640) to yield a 3-methylthio-pyrazolo[3,4-d]pyrimidine, which was then reacted with hydrazine (B178648) hydrate (B1144303) to produce the corresponding hydrazino derivative. capes.gov.br This hydrazino derivative can then undergo further heterocyclization. capes.gov.br

Another example involves the reaction of 1-methyl-4-cyano-5-ethoxymethyleneaminopyrazole (B8476773) with hydrazine hydrate in absolute ethanol (B145695). Refluxing this mixture leads to the formation of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazone. prepchem.com Similarly, 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be synthesized by reacting 5-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester with ammonia (B1221849) in ethanol under pressure. prepchem.com

The general strategy involves the condensation of the hydrazinyl group with a dicarbonyl compound or its equivalent, leading to the formation of the pyridazine (B1198779) ring. The specific substituents on the resulting pyrazolo[3,4-d]pyridazine can be varied by choosing different starting materials, allowing for the creation of a library of compounds with diverse properties.

A study on the reaction of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole with hydrazine highlighted the sensitivity of the initially formed hydrazino intermediate to air oxidation, which resulted in oxidative dehydrazination. mdpi.com However, by conducting the reaction under an inert atmosphere, the 1-hydrazino intermediate could be isolated in high yield and was subsequently used to synthesize researchgate.netnih.govnih.gov-triazolo[4',3':1,6]pyridazino[4,5-b]indoles. mdpi.com This demonstrates the importance of reaction conditions in controlling the outcome of syntheses involving hydrazinyl compounds.

The synthesis of pyrazolo[3,4-d]pyridazines has been achieved through various methods, including the cyclocondensation of aminopyrazole derivatives. nih.gov These fused heterocyclic systems are of significant interest due to their potential biological activities.

Table 1: Synthesis of Fused Polycyclic Systems from Hydrazinyl Precursors

| Precursor | Reagent(s) | Product | Reference(s) |

| 3-methylthio-pyrazolo[3,4-d]pyrimidine derivative | Hydrazine hydrate | Hydrazino derivative of pyrazolo[3,4-d]pyrimidine | capes.gov.br |

| 1-methyl-4-cyano-5-ethoxymethyleneaminopyrazole | Hydrazine hydrate | 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazone | prepchem.com |

| 5-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester | Ammonia | 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | prepchem.com |

| 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazine hydrate (under inert gas) | 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole | mdpi.com |

Scaffold for the Development of Complex Heterocyclic Compounds

The indazole ring system itself is a privileged scaffold in medicinal chemistry, and this compound provides a convenient entry point for the construction of more elaborate heterocyclic structures. nih.gov The term "scaffold hopping" is often employed in drug design, where a known active core is replaced with a structurally different one to explore new chemical space and potentially discover compounds with improved properties. nih.gov The indazole scaffold, being a bioisostere of indole, is frequently used in such strategies. nih.gov

The reactivity of the hydrazinyl group allows for its conversion into various other functional groups or for its direct incorporation into larger ring systems. uobaghdad.edu.iq For example, the hydrazinyl moiety can be transformed into a pyrazole ring through cyclocondensation with a 1,3-dicarbonyl compound. nih.gov This approach has been used in multi-component reactions to build complex molecules containing both triazole and pyrazole rings. nih.gov

The synthesis of diverse indazole derivatives is an active area of research, with numerous methods being developed for their construction. nih.gov These methods often involve transition-metal-catalyzed reactions, such as C-H activation and annulation, to build the indazole core. nih.gov Once the indazole scaffold is in place, the hydrazinyl group at the 5-position of 1-methyl-1H-indazole can be further elaborated.

The development of new synthetic routes to functionalized indazoles is crucial for advancing medicinal chemistry. researchgate.netnih.govscispace.com The versatility of the hydrazinyl group makes this compound a key player in these efforts, enabling the synthesis of a wide array of complex heterocyclic compounds with potential therapeutic applications.

Table 2: Examples of Complex Heterocyclic Scaffolds Derived from Indazoles

| Starting Scaffold | Synthetic Strategy | Resulting Scaffold | Potential Application | Reference(s) |

| Indazole | Scaffold Hopping | Novel TRK inhibitors | Kinase Inhibition | nih.gov |

| Phenylhydrazines | Rhodium-catalyzed [4+1] annulation | 1H-Indazole derivatives | Organic Synthesis | nih.gov |